molecular formula C16H14N2O3 B4964466 N-(4-cyanophenyl)-2,4-dimethoxybenzamide

N-(4-cyanophenyl)-2,4-dimethoxybenzamide

Cat. No.: B4964466
M. Wt: 282.29 g/mol
InChI Key: ZCROMGXHTXKIDQ-UHFFFAOYSA-N
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Description

N-(4-Cyanophenyl)-2,4-dimethoxybenzamide is a benzamide derivative characterized by a 2,4-dimethoxybenzoyl group linked to a 4-cyanophenylamine moiety.

Properties

IUPAC Name

N-(4-cyanophenyl)-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-20-13-7-8-14(15(9-13)21-2)16(19)18-12-5-3-11(10-17)4-6-12/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCROMGXHTXKIDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The following table compares N-(4-cyanophenyl)-2,4-dimethoxybenzamide with analogous benzamides, highlighting structural differences and their implications:

Compound Name Substituents (Benzamide) Substituents (Aniline) Molecular Weight (g/mol) Key Properties/Applications References
This compound 2,4-Dimethoxy 4-Cyanophenyl ~282.3 (calculated) Hypothesized enhanced polarity due to cyano group; potential enzyme inhibition
N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-2,4-dimethoxybenzamide (2a) 2,4-Dimethoxy 4-Benzimidazolyl 389.42 Inhibits FERM domain protein-protein interactions; 48% synthesis yield
N-(2-Aminoethyl)-N-(4-chlorophenyl)-2,4-dimethoxybenzamide (39) 2,4-Dimethoxy 4-Chlorophenyl, aminoethyl 335.6 (M+H)+ Enhanced solubility via aminoethyl; anti-Trypanosoma brucei activity
N-(2-sec-Butylphenyl)-2,4-dimethoxybenzamide 2,4-Dimethoxy 2-sec-Butylphenyl 313.39 Increased lipophilicity due to bulky alkyl group
N-(2-Chloro-4-cyanophenyl)benzamide None 2-Chloro-4-cyanophenyl 256.69 Dual electron-withdrawing groups (Cl, CN); reactivity in coupling reactions
N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide 3,4-Dimethoxy 4-Chlorophenyl, allylcarbamoyl Identified as a bioactive compound in plant extracts; antiviral potential via cysteine protease inhibition

Discussion of Structural Influences on Function

  • Electron-Donating vs. Withdrawing Groups: 2,4-Dimethoxy groups increase electron density on the benzamide, while cyano groups on the aniline ring create electron-deficient regions, favoring interactions with positively charged enzyme pockets.
  • Steric Effects : Bulky substituents (e.g., sec-butyl in ) reduce solubility but may improve membrane permeability.
  • Biological Target Specificity: The 4-cyanophenyl group in the target compound may mimic natural substrates in enzymatic reactions, as seen in cysteine protease inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-cyanophenyl)-2,4-dimethoxybenzamide
Reactant of Route 2
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N-(4-cyanophenyl)-2,4-dimethoxybenzamide

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